(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride
Description
(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride is a morpholine derivative with a substituted acetic acid moiety and a hydrochloride salt. Morpholine derivatives are widely studied for their structural versatility and applications in medicinal chemistry, coordination chemistry, and materials science. This compound features a six-membered morpholine ring with two methyl groups at the 5,5-positions and an acetic acid group at the 2-position, which is protonated as a hydrochloride salt. The hydrochloride form enhances solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.
Properties
IUPAC Name |
2-(5,5-dimethylmorpholin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYBBASPKHNBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CC(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393384 | |
| Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160415-03-2 | |
| Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride typically involves the reaction of 5,5-dimethylmorpholine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the acetic acid derivative. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses primarily on acetic acid-modified biochar materials for uranium adsorption rather than direct comparisons of (5,5-dimethyl-morpholin-2-yl)-acetic acid hydrochloride with structurally analogous compounds. However, inferences can be drawn based on functional groups and structural motifs:
Structural Analogs and Functional Group Comparisons
Morpholine Derivatives: 5,5-Dimethylmorpholine: Lacks the acetic acid group but shares the dimethyl-substituted morpholine ring. Such derivatives are often used as ligands in coordination chemistry due to their nitrogen and oxygen donor atoms. The absence of the acetic acid group reduces polarity and limits applications in chelation compared to the target compound . 2-Morpholinylacetic Acid: Similar to the target compound but without the 5,5-dimethyl substitution.
ASBB achieves a U(VI) removal rate of 97.8% at pH 6.0, attributed to increased porosity and carboxyl (–COOH) groups .
Other Biochar Modifications: Nitric Acid-Modified Biochar: Achieves U(VI) adsorption via –NO₂ and –COOH groups, with a maximum capacity of 123 mg/g . Fe₃O₄-Modified Biochar: Combines magnetic properties with carboxyl groups for U(VI) removal (225–237 mg/g capacity) .
Key Data Table: Comparison of Functionalized Adsorbents
Biological Activity
(5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a morpholine ring substituted with two methyl groups and an acetic acid moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways related to neurotransmission and metabolic processes.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases, where cholinergic signaling plays a significant role.
Table 1: Enzyme Inhibition Data
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 4.33 | 10 |
| Rivastigmine | 38.40 | 1 |
2. Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound against various cancer cell lines. The MTT assay results indicate moderate cytotoxicity against liver (WRL-68) and breast (MCF-7) cancer cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| WRL-68 | 86 |
| MCF-7 | 72 |
| PC-3 | 95 |
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotective effects against induced neurotoxicity. The compound showed a decrease in oxidative stress markers and improved cognitive function metrics.
Case Study 2: Antitumor Efficacy
In another investigation involving human cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation. The results suggest that it may induce apoptosis through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
